

# A Comprehensive Technical Guide to *cis*-4-(Boc-amino)-1-methylcyclohexanol

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## Compound of Interest

Compound Name: *cis*-4-(Boc-amino)-1-methylcyclohexanol

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical and physical properties of *cis*-4-(tert-butoxycarbonylamino)-1-methylcyclohexanol, a key building block in medicinal chemistry and drug discovery. This document consolidates available data on its properties, provides context for its reactivity and stability, and outlines its potential applications.

## Core Chemical Properties

***cis*-4-(Boc-amino)-1-methylcyclohexanol**, with the CAS number 233764-30-2, is a white solid organic compound.<sup>[1]</sup> Its structure features a cyclohexane ring with a *cis*-relationship between the Boc-protected amine and the hydroxyl group. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a stable and versatile intermediate for the synthesis of more complex molecules.<sup>[2]</sup>

Table 1: Physicochemical Properties of ***cis*-4-(Boc-amino)-1-methylcyclohexanol** and Related Compounds

Property	<b>cis-4-(Boc-amino)-1-methylcyclohexanol</b>	<b>tert-Butyl (cis-4-hydroxycyclohexyl)carbamate</b>
CAS Number	233764-30-2[1]	167081-25-6[3]
Molecular Formula	C <sub>12</sub> H <sub>23</sub> NO <sub>3</sub> [1]	C <sub>11</sub> H <sub>21</sub> NO <sub>3</sub> [3]
Molecular Weight	229.32 g/mol [1]	215.29 g/mol [3]
Appearance	White Solid[1]	White to Light Yellow Powder[4]
Boiling Point (Predicted)	339.9 ± 31.0 °C[5]	337.7 ± 31.0 °C[4]
Density (Predicted)	1.05 ± 0.1 g/cm <sup>3</sup>	1.06 ± 0.1 g/cm <sup>3</sup> [4]
pKa (Predicted)	Not Available	12.36 ± 0.40[4]
Solubility	No experimental data available. Predicted to have limited solubility in water.	Slightly soluble in water.[4]

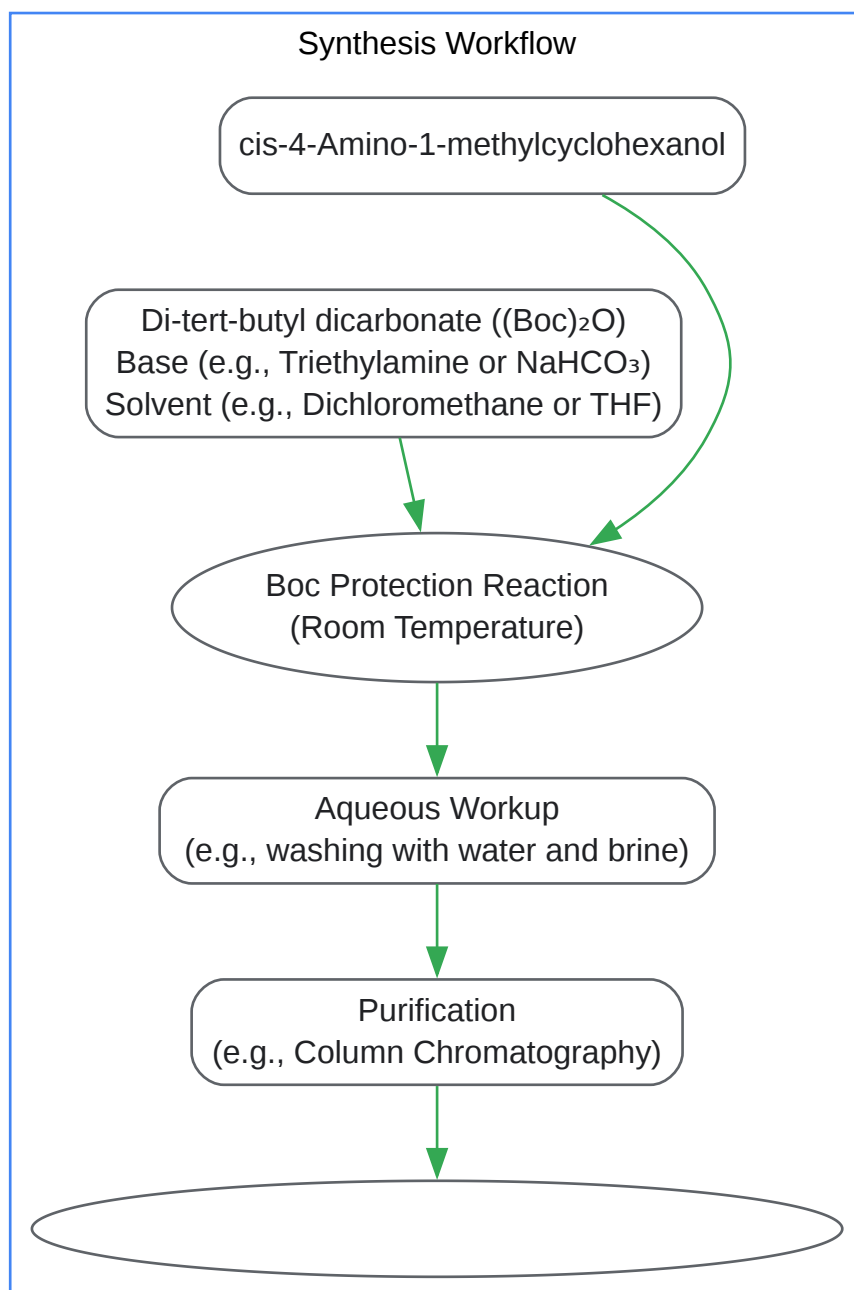
## Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **cis-4-(Boc-amino)-1-methylcyclohexanol** is not readily available in the public domain, its synthesis can be conceptually understood through the protection of the corresponding amine. The general procedure involves the reaction of cis-4-amino-1-methylcyclohexanol with di-tert-butyl dicarbonate (Boc)<sub>2</sub>O in the presence of a suitable base.

A general protocol for the Boc protection of a related compound, 4-aminocyclohexanol, is described in a patent, which can be adapted for the synthesis of the target molecule.[6]

## Illustrative Synthetic Workflow

The synthesis of **cis-4-(Boc-amino)-1-methylcyclohexanol** would logically follow the protection of the precursor amine.



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A generalized workflow for the synthesis of the target compound.

## Experimental Considerations

- Reaction Conditions: The Boc protection of amines is typically carried out under mild conditions, often at room temperature.[6]

- **Purification:** Purification of the final product is crucial to remove any unreacted starting materials and byproducts. Column chromatography using silica gel is a common method for purifying compounds of this nature.

## Reactivity and Stability

The chemical reactivity of **cis-4-(Boc-amino)-1-methylcyclohexanol** is largely dictated by the three main components of the molecule: the Boc-protected amine, the tertiary alcohol, and the cyclohexane scaffold.

- **Boc Group:** The tert-butoxycarbonyl (Boc) group is a robust protecting group for amines, stable to a wide range of nucleophilic and basic conditions. It is, however, readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine. This orthogonal stability is a cornerstone of its utility in multi-step organic synthesis.
- **Hydroxyl Group:** The tertiary hydroxyl group can undergo reactions typical of alcohols, such as oxidation, esterification, and etherification. The stereochemistry of the cyclohexane ring may influence the accessibility and reactivity of this group.
- **Cyclohexane Ring:** The cyclohexane ring provides a rigid scaffold that influences the spatial arrangement of the functional groups. The cis configuration of the amino and hydroxyl groups is a key structural feature that can be exploited in the design of molecules with specific three-dimensional conformations.

The stability of the compound is generally good under standard storage conditions, though it should be stored in a cool, dry place away from strong acids and oxidizing agents.

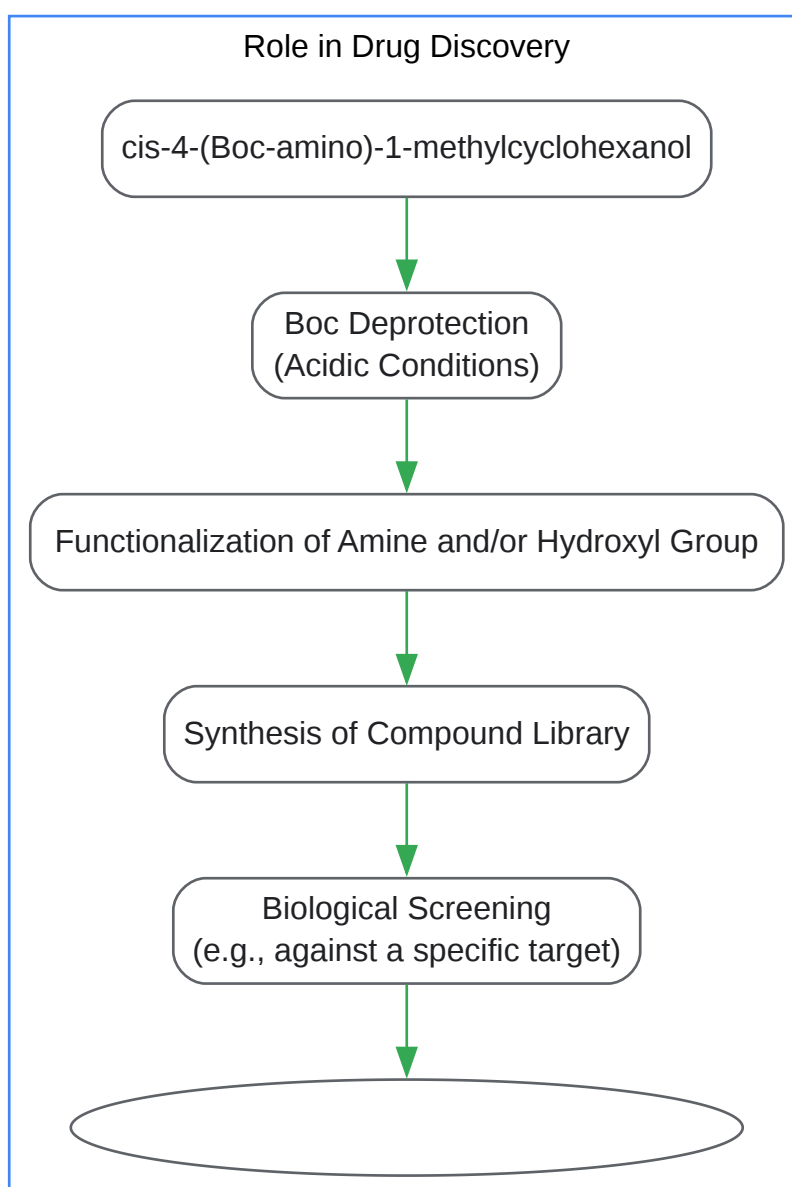
## Applications in Drug Discovery and Development

**cis-4-(Boc-amino)-1-methylcyclohexanol** and its derivatives are valuable building blocks in medicinal chemistry. The substituted cyclohexanol motif is a common feature in many biologically active compounds. The ability to deprotect the amine and further functionalize it, combined with the stereochemical control offered by the cyclohexane ring, makes this compound a versatile starting material for the synthesis of novel drug candidates.

The introduction of the methyl group at the 1-position and the specific cis-stereochemistry can be crucial for achieving desired binding affinities and selectivities for biological targets. Such substituted aminocyclohexanols can serve as rigid scaffolds to orient pharmacophoric groups in a precise manner, which is a key strategy in rational drug design.

## Logical Relationship in Drug Discovery

The utility of this compound in drug discovery follows a logical progression from a simple building block to a complex, biologically active molecule.



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The role of the title compound in a typical drug discovery workflow.

## Spectral Data

While experimental spectral data for **cis-4-(Boc-amino)-1-methylcyclohexanol** is not widely published, representative spectra for related compounds can provide an indication of the expected signals.

Note: The following are predicted or representative spectral characteristics and should be confirmed with experimental data for the specific compound.

- $^1\text{H}$  NMR: Protons on the cyclohexane ring would appear in the aliphatic region (typically 1.0-2.0 ppm). The methyl group would likely be a singlet around 1.2 ppm. The proton attached to the nitrogen of the Boc group would appear as a broad singlet. The protons of the tert-butyl group would be a sharp singlet around 1.4 ppm.
- $^{13}\text{C}$  NMR: The carbon atoms of the cyclohexane ring would appear in the range of 20-50 ppm. The quaternary carbon attached to the hydroxyl and methyl groups would be further downfield. The carbonyl carbon of the Boc group would be observed around 155 ppm, and the quaternary carbon of the tert-butyl group around 80 ppm.
- FT-IR: Characteristic peaks would include a broad O-H stretch from the alcohol (around  $3400\text{ cm}^{-1}$ ), an N-H stretch from the carbamate (around  $3300\text{ cm}^{-1}$ ), C-H stretches from the aliphatic groups (around  $2850\text{-}2950\text{ cm}^{-1}$ ), and a strong C=O stretch from the carbamate (around  $1680\text{-}1700\text{ cm}^{-1}$ ).

## Safety and Handling

As with all laboratory chemicals, **cis-4-(Boc-amino)-1-methylcyclohexanol** should be handled with appropriate safety precautions. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

## Conclusion

**cis-4-(Boc-amino)-1-methylcyclohexanol** is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined

stereochemistry and the presence of orthogonally protected functional groups make it an attractive starting material for the creation of complex molecular architectures. While a comprehensive set of experimental data is not yet publicly available, this guide provides a solid foundation of its known properties and potential applications for researchers and drug development professionals. Further experimental investigation into its physical and chemical properties will undoubtedly enhance its utility in the scientific community.

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